molecular formula C16H10O B14393088 Aceanthrylen-2(1H)-one CAS No. 90047-29-3

Aceanthrylen-2(1H)-one

Cat. No.: B14393088
CAS No.: 90047-29-3
M. Wt: 218.25 g/mol
InChI Key: JQCHXLYXNJKVFH-UHFFFAOYSA-N
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Description

Aceanthrylen-2(1H)-one is a polycyclic aromatic ketone with a unique structure that includes fused aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aceanthrylen-2(1H)-one typically involves cyclization reactions of suitable precursors. One common method is the cyclization of anthracene derivatives under specific conditions that promote the formation of the ketone group at the desired position. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Aceanthrylen-2(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Aceanthrylen-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Aceanthrylen-2(1H)-one involves its interaction with molecular targets through various pathways. The compound can act as an electron acceptor or donor, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Benz[j]aceanthrylen-2(1H)-one
  • Benz[e]aceanthrylen-6(5H)-one

Comparison

This compound is unique due to its specific arrangement of fused aromatic rings and the position of the ketone group. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications in materials science and organic electronics .

Properties

CAS No.

90047-29-3

Molecular Formula

C16H10O

Molecular Weight

218.25 g/mol

IUPAC Name

1H-aceanthrylen-2-one

InChI

InChI=1S/C16H10O/c17-15-9-14-12-6-2-1-4-10(12)8-11-5-3-7-13(15)16(11)14/h1-8H,9H2

InChI Key

JQCHXLYXNJKVFH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=CC4=CC=CC=C24)C=CC=C3C1=O

Origin of Product

United States

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